

A Researcher's Comprehensive Safety Guide to Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Diisopropyl bromomethylphosphonate</i>
Cat. No.:	B1587420

[Get Quote](#)

This document serves as an in-depth technical guide for the safe handling, storage, and emergency management of **diisopropyl bromomethylphosphonate** (CAS No. 98432-80-5). It is intended for researchers, chemists, and drug development professionals who utilize this reactive intermediate in their work. The guidance herein is synthesized from authoritative safety data sheets and chemical databases to provide a framework grounded in both regulatory compliance and practical laboratory experience. The core principle of this guide is proactive risk mitigation; understanding the inherent chemical properties and associated hazards is the first step in designing safe experimental protocols.

Section 1: Chemical Identity and Physicochemical Profile

Diisopropyl bromomethylphosphonate is an organophosphorus compound valued in organic synthesis for the introduction of the phosphonomethyl group.^{[1][2]} Its utility stems from the reactivity of the bromomethyl group, which makes it a potent electrophile in nucleophilic substitution reactions.^[1] However, the very features that make it synthetically useful also dictate its hazard profile. A thorough understanding of its physical properties is essential for safe handling, particularly for anticipating its behavior under various laboratory conditions.

Table 1: Physicochemical Properties of **Diisopropyl Bromomethylphosphonate**

Property	Value	Source
CAS Number	98432-80-5	[3] [4]
Molecular Formula	C ₇ H ₁₆ BrO ₃ P	[2] [4]
Molecular Weight	259.08 g/mol	[2] [4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	80 °C @ 1 mmHg	[2]
Density	1.329 g/cm ³	[2]
Refractive Index	1.4495	[2]

| Solubility | Insoluble in water [\[2\]](#) |

Section 2: Hazard Identification and Toxicological Insights

According to the OSHA Hazard Communication Standard (29 CFR 1910.1200), **diisopropyl bromomethylphosphonate** is classified as a hazardous chemical.[\[3\]](#) The primary and most severe risk associated with this compound is its corrosive nature.[\[3\]](#)[\[5\]](#) It causes severe skin burns and serious eye damage.[\[3\]](#)[\[5\]](#) The toxicological properties have not been fully investigated, which necessitates a conservative approach to safety, assuming a high degree of hazard for all exposure routes.[\[3\]](#)

The Causality of Corrosivity: The corrosive action is likely due to the compound's reactivity. Upon contact with moisture (such as on skin, in eyes, or the respiratory tract), it can hydrolyze, potentially releasing hydrogen bromide and phosphonic acid derivatives, both of which are corrosive and damaging to tissue. This understanding underscores the critical importance of preventing all direct contact.

Table 2: GHS Hazard Classification for **Diisopropyl Bromomethylphosphonate**

Hazard Class	Category	Hazard Statement	Source
Skin Corrosion / Irritation	1B	H314: Causes severe skin burns and eye damage	[3] [5]
Serious Eye Damage / Eye Irritation	1	H318: Causes serious eye damage	[2] [3]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [\[3\]](#) |

The signal word for this compound is "Danger".[\[2\]](#)[\[5\]](#)

Section 3: Proactive Exposure Control and Personal Protection

Given the severe corrosive hazard, the primary safety directive is the complete prevention of contact. This is achieved through a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of **diisopropyl bromomethylphosphonate** must be performed within a certified chemical fume hood to control vapor inhalation and provide containment in case of a spill.[\[3\]](#) The laboratory should be equipped with easily accessible and fully functional eyewash stations and safety showers, as immediate decontamination is critical.[\[3\]](#)

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for proper engineering controls but is a mandatory final barrier to exposure. The selection of PPE must be deliberate and based on the specific tasks being performed.

Table 3: Task-Based Personal Protective Equipment (PPE) Matrix

Task	Body Protection	Hand Protection	Eye/Face Protection	Respiratory Protection
Weighing/Transfer	Flame-retardant lab coat, chemical-resistant apron	Heavy-duty nitrile or neoprene gloves (inspect before use)	Chemical safety goggles and a full-face shield	Not required if performed in a certified fume hood
Reaction Setup/Workup	Flame-retardant lab coat, chemical-resistant apron	Heavy-duty nitrile or neoprene gloves	Chemical safety goggles and a full-face shield	Not required if performed in a certified fume hood

| Spill Cleanup | Chemical-resistant suit or overalls | Heavy-duty chemical-resistant gloves (e.g., neoprene) | Chemical safety goggles and a full-face shield | A NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended[3] |

Section 4: Emergency Protocols and First Aid

Immediate and correct response to an exposure is critical to minimizing injury. All personnel working with this chemical must be familiar with these procedures before beginning work.

First-Aid Measures: Step-by-Step Response

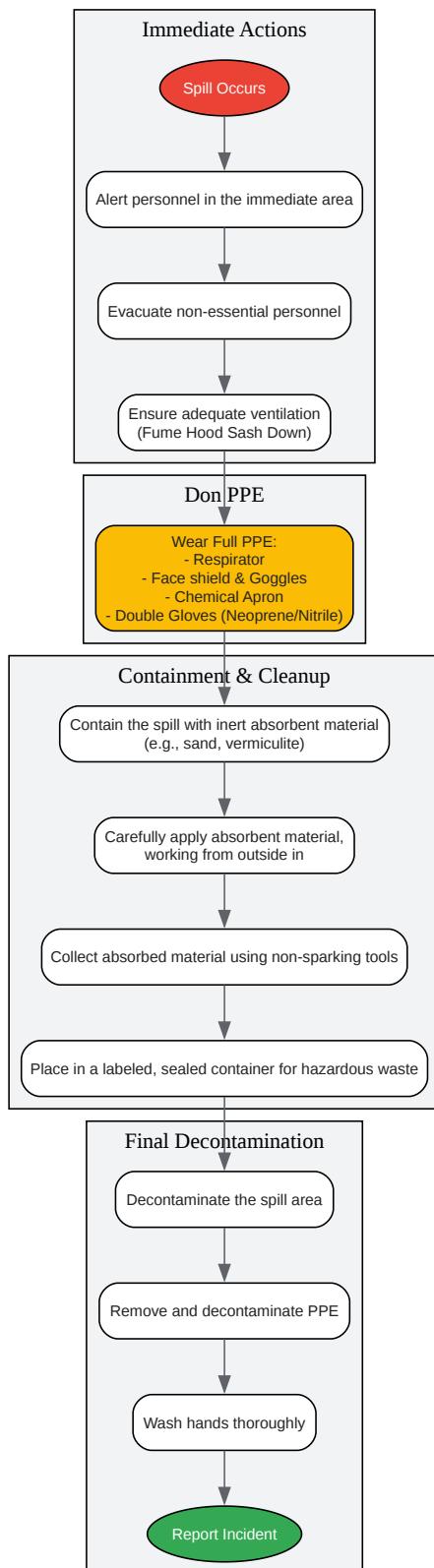
In Case of Eye Contact:

- Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[3]
- Remove contact lenses if present and easy to do. Continue rinsing.[3]
- Seek immediate medical attention. Show the Safety Data Sheet to the medical professional. [3]

In Case of Skin Contact:

- Immediately remove all contaminated clothing and footwear.[\[3\]](#)
- Wash the affected area with plenty of soap and water for at least 15 minutes.[\[3\]](#)
- Seek immediate medical attention. Do not reuse contaminated clothing until it has been properly decontaminated.[\[3\]](#)

In Case of Inhalation:


- Move the victim to fresh air immediately.[\[3\]](#)
- If the victim is not breathing, provide artificial respiration. Do not use the mouth-to-mouth method; use a pocket mask with a one-way valve or other proper respiratory medical device.[\[3\]](#)
- Keep the victim warm and at rest.
- Seek immediate medical attention.[\[3\]](#)

In Case of Ingestion:

- DO NOT induce vomiting. The corrosive nature of the material means vomiting will re-expose the esophagus and mouth to the chemical, causing further severe damage.[\[3\]\[5\]](#)
- Rinse the mouth thoroughly with water.[\[3\]](#)
- Never give anything by mouth to an unconscious person.[\[3\]](#)
- Seek immediate medical attention immediately.[\[3\]](#)

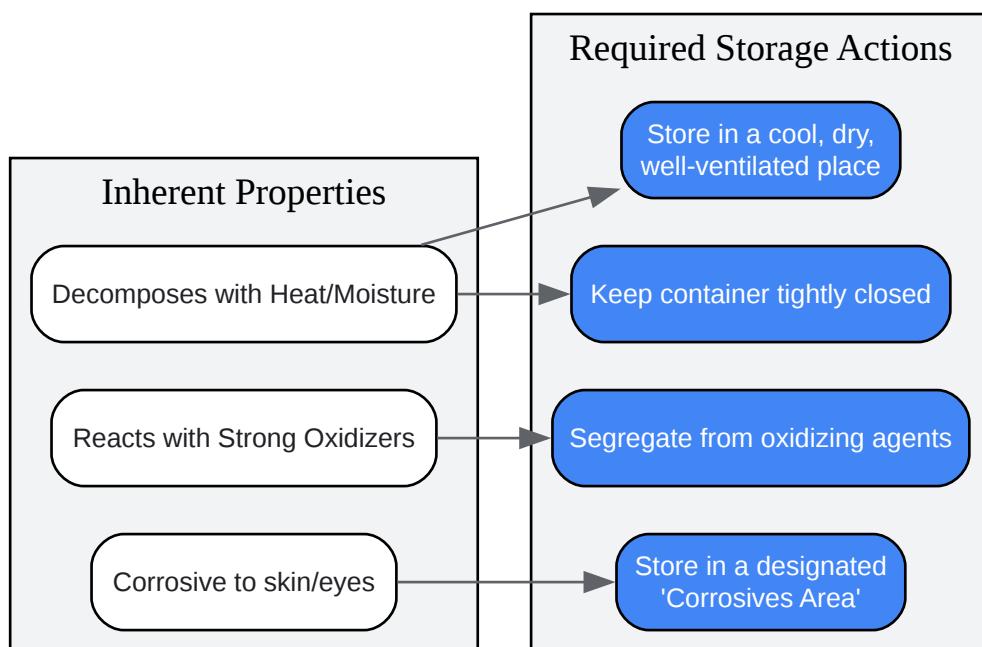
Accidental Release and Spill Management

A small-scale laboratory spill should be handled with extreme caution, following a clear, pre-defined workflow.

[Click to download full resolution via product page](#)

Caption: Emergency Response Workflow for Accidental Spills.

Firefighting Measures


- Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, dry sand, or alcohol-resistant foam.[3][5]
- Specific Hazards: Thermal decomposition can release irritating and toxic gases, including carbon oxides (CO, CO₂), hydrogen bromide, and oxides of phosphorus.[3]
- Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[3]

Section 5: Stability, Reactivity, and Storage

Understanding chemical compatibility is key to preventing dangerous reactions and ensuring the compound's integrity.

- Stability: The compound is stable under normal, recommended storage conditions.[3]
- Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
- Conditions to Avoid: Protect from moisture and excessive heat.[6]
- Hazardous Decomposition Products: As mentioned, thermal decomposition produces hazardous gases like CO, CO₂, HBr, and phosphorus oxides.[3]

The logic for proper storage directly derives from these properties. The material must be isolated from incompatible chemicals and protected from environmental conditions that could trigger decomposition.

[Click to download full resolution via product page](#)

Caption: Logical Relationship Between Chemical Properties and Storage Requirements.

Storage Protocol:

- Store in a designated corrosives area.[3]
- Keep containers tightly closed in a dry, cool, and well-ventilated location.[3]
- Ensure segregation from incompatible materials, particularly strong oxidizing agents.[3]
- Store locked up, accessible only to authorized personnel.[3]

Section 6: Disposal Considerations

All waste containing **diisopropyl bromomethylphosphonate**, including empty containers and contaminated absorbent material, must be treated as hazardous waste.[3][6]

- Waste Disposal Methods: Disposal must occur at a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[7]

- Regulatory Compliance: Users must consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Do not empty into drains or release into the environment.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 98432-80-5: Diisopropyl bromomethylphosphonate [cymitquimica.com]
- 2. DIISOPROPYL BROMOMETHYLPHOSPHONATE | 98432-80-5 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Diisopropyl bromomethylphosphonate | C7H16BrO3P | CID 4366885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [A Researcher's Comprehensive Safety Guide to Diisopropyl Bromomethylphosphonate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587420#diisopropyl-bromomethylphosphonate-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com